Boc-(4-aminophenylthio)acetic acid
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Overview
Description
Preparation Methods
The synthesis of Boc-(4-aminophenylthio)acetic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . Industrial production methods may involve the use of active esters and other derivatives such as Boc-ONH2 and Boc-N3 .
Chemical Reactions Analysis
Boc-(4-aminophenylthio)acetic acid undergoes various types of chemical reactions, including:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can react with the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Boc-(4-aminophenylthio)acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules . In biology, it is used in proteomics research to study protein structures and functions . In medicine, it may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Boc-(4-aminophenylthio)acetic acid involves the protection of amino groups using Boc groups. The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amino acids and peptides . The compound exerts its effects by preventing unwanted reactions at the amino group, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Boc-(4-aminophenylthio)acetic acid is similar to other Boc-protected amino acids and peptides. Some similar compounds include:
- Boc-protected glycine
- Boc-protected alanine
- Boc-protected phenylalanine
What sets this compound apart is its unique structure, which includes a phenylthio group. This structural feature may impart unique properties and reactivity compared to other Boc-protected compounds .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-9-4-6-10(7-5-9)19-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOGKMQWOYDFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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